N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline
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Overview
Description
N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
DDT (Dichlorodiphenyltrichloroethane): A well-known insecticide with a different mechanism of action and applications.
Uniqueness
N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-25(2)14-5-3-13(4-6-14)17(27)26-11-8-15(9-12-26)28-18-23-10-7-16(24-18)19(20,21)22/h3-7,10,15H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRRUEFKJXOMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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